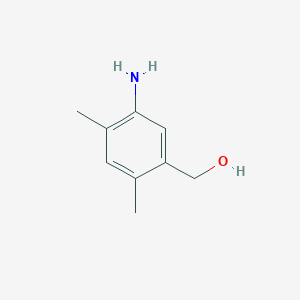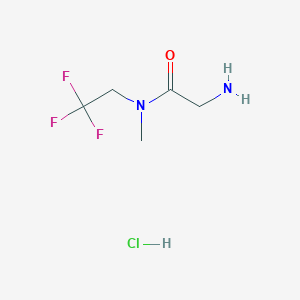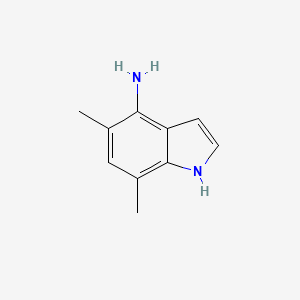
5,7-dimethyl-1H-indol-4-amine
Vue d'ensemble
Description
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Researchers have taken interest in synthesizing various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
Indole derivatives are usually crystalline and colorless in nature with specific odors . The exact physical and chemical properties can vary depending on the specific structure of the indole derivative.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of substituted indole and gramine derivatives, showcasing its role in organic synthesis. The structures of these derivatives were analyzed through various spectroscopic methods and X-ray diffraction analysis, highlighting the compound's utility in structural chemistry (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Extraction and Analysis
- In a study focusing on the analysis of non-polar heterocyclic aromatic amines in beefburgers, the compound was used in a combination of microwave-assisted solvent extraction and dispersive liquid-liquid microextraction. This demonstrates its relevance in food chemistry and analytical methodologies (Agudelo Mesa, Padró, & Reta, 2013).
Supramolecular Chemistry
- Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, a related compound, have shown its role in forming supramolecular architectures with carboxylic acid derivatives. These structures were stabilized by hydrogen bonds and other non-covalent interactions, indicating the compound's potential in supramolecular chemistry and crystal engineering (Jin et al., 2011).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of 5,7-dimethyl-1H-indol-4-amine have been explored. For instance, a novel series of compounds including dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine were synthesized and investigated for their agonist activity at human 5-HT(1D) receptors, demonstrating the compound's relevance in drug discovery and development (Isaac et al., 2003).
Biochemical Analysis
- The presence of carcinogenic heterocyclic amines, including analogs of this compound, in the urine of healthy volunteers consuming a normal diet was studied. This research provides insights into human exposure to such compounds and their potential health implications (Ushiyama et al., 1991).
Spectroscopic and Computational Studies
- Indole derivatives, closely related to this compound, have been synthesized and characterized using NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies. These studies, combined with computational methods like DFT, highlight the compound's importance in spectroscopic and computational chemistry (Fatima et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,7-dimethyl-1H-indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSCMMOFBMVWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)
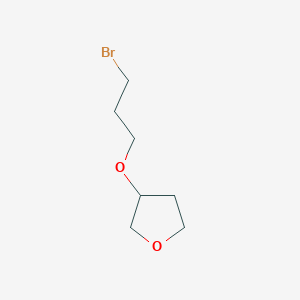
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B1524506.png)
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
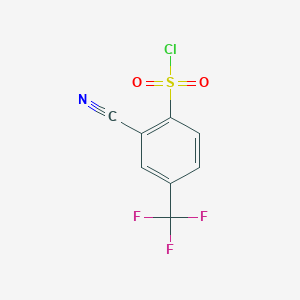
![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)


![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
